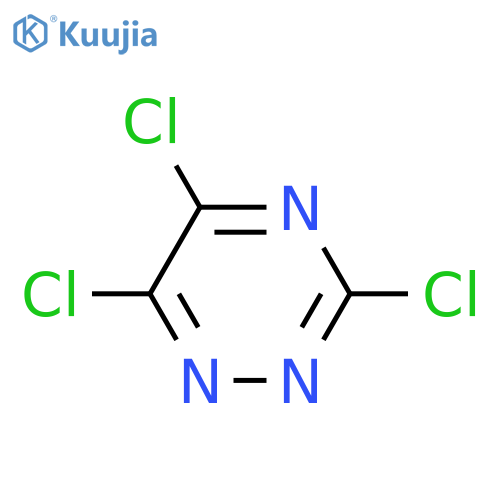

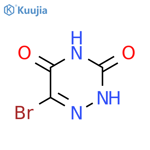

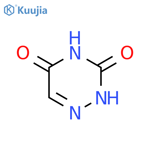

Discovery of 1,2,4-triazine-based derivatives as novel neddylation inhibitors and anticancer activity studies against gastric cancer MGC-803 cells

,

Bioorganic & Medicinal Chemistry Letters,

2020,

30(2),